molecular formula C13H17NO B14644539 N-(2-Methoxyphenyl)cyclohexanimine CAS No. 52481-40-0

N-(2-Methoxyphenyl)cyclohexanimine

Cat. No.: B14644539
CAS No.: 52481-40-0
M. Wt: 203.28 g/mol
InChI Key: CIIAZHSUBNXNLD-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)cyclohexanimine is a chemical compound that belongs to the class of arylcyclohexylamines This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a cyclohexanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)cyclohexanimine can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts. This method is favored for its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)cyclohexanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

N-(2-Methoxyphenyl)cyclohexanimine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets, such as the N-methyl-D-aspartate (NMDA) receptor. By binding to this receptor, the compound can modulate glutamatergic transmission, which is crucial for various neurological processes. Additionally, it may interact with other receptors and transporters, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyphenyl)cyclohexanimine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact selectively with certain receptors makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

52481-40-0

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2-methoxyphenyl)cyclohexanimine

InChI

InChI=1S/C13H17NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

CIIAZHSUBNXNLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C2CCCCC2

Origin of Product

United States

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